N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-7-11-8-16(4)15-10(11)3/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
GBLUDHWEWWOETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CC=NN2C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation and Amination of Pyrazole Precursors
The most common synthetic route involves sequential alkylation and amination of pyrazole intermediates. Ethyl acetoacetate serves as a key starting material, undergoing Claisen condensation with triethyl orthoformate in acetic anhydride to form a β-ketoester intermediate . Subsequent cyclization with methylhydrazine in toluene under basic conditions (e.g., sodium hydroxide) yields 1,3-dimethyl-1H-pyrazole-4-carbaldehyde . This aldehyde is then subjected to reductive amination with 1-(propan-2-yl)-1H-pyrazol-5-amine using sodium cyanoborohydride (NaBH3CN) in methanol, achieving yields of 65–72% .
Reaction conditions :
-
Temperature : 110–120°C for Claisen condensation; 15–20°C for cyclization.
-
Catalysts : Potassium tert-butoxide (for β-ketoester formation); palladium acetate (for Heck coupling in alternative routes) .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
Reductive Amination of Pyrazolecarbaldehydes
A scalable method employs reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine. The aldehyde is synthesized via Vilsmeier-Haack formylation of 1,3-dimethylpyrazole using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The resulting aldehyde reacts with the amine in tetrahydrofuran (THF) under hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst, yielding the target compound in 78% efficiency .
Key parameters :
-
Molar ratio : 1:1.2 (aldehyde:amine) to minimize side reactions.
-
Solvent : THF or ethanol for optimal solubility.
-
Workup : Filtration through Celite followed by rotary evaporation .
Multi-Step Condensation and Cyclization
Alternative routes leverage multi-step condensation. For example, 1,3-dimethylpyrazole-4-methanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) . This intermediate undergoes nucleophilic substitution with 5-amino-1-isopropylpyrazole in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst . The reaction proceeds at 85°C for 12 hours, achieving 60% yield after purification via recrystallization from ethanol .
Advantages :
-
Avoids hazardous reducing agents.
-
Compatible with industrial-scale continuous flow reactors.
Industrial-Scale Synthesis
For bulk production, a patent method (CN114014809A) outlines a three-step process :
-
Condensation : Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride react at 120°C to form a β-ketoester.
-
Cyclization : Methylhydrazine and sodium hydroxide in toluene at 15°C produce 1,3-dimethylpyrazole-4-carbaldehyde.
-
Reductive amination : The aldehyde reacts with 1-isopropyl-1H-pyrazol-5-amine under hydrogenation (Pd/C, 50 psi H2), yielding the final product at 85% purity after centrifugation .
Scalability features :
-
Throughput : 600 kg batches achievable in 3000L reactors.
-
Cost efficiency : Low solvent consumption (2 L/kg product) .
Comparative Analysis of Synthesis Methods
Trade-offs :
-
Reductive amination offers higher yields but requires pressurized hydrogen.
-
Multi-step condensation avoids high-pressure equipment but has lower efficiency .
Mechanistic Insights and Side Reactions
The formation of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine proceeds via imine intermediate generation, followed by reduction to the secondary amine . Common side reactions include:
-
Over-alkylation : Addressed by controlling stoichiometry (amine excess) .
-
Oxidative degradation : Mitigated by inert atmosphere (N2 or Ar) .
Characterization :
Purification and Quality Control
Final purification employs:
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:6 v/v).
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes .
Quality metrics :
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Comparisons
Pyrazole derivatives are highly tunable, with substituents profoundly influencing their properties. Below is a systematic comparison:
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | Likely C₁₂H₁₈N₆ | ~246.33* | 1,3-Dimethylpyrazole, isopropyl | High hydrophobicity (methyl groups) | - |
| 1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (1171326-79-6) | C₇H₁₀F₃N₃ | 193.17 | Trifluoromethyl | Enhanced metabolic stability (CF₃ group) | |
| 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine (3524-29-6) | C₁₃H₁₇N₃ | 215.30 | Benzyl, isopropyl | Aromatic π-stacking potential | |
| 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (1855949-89-1) | C₁₀H₁₃ClF₃N₅ | 295.69 | Difluoromethyl, fluoro, dimethylpyrazole | High lipophilicity (F atoms) | |
| 2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-2-ylamine (2228736-45-4) | C₁₀H₁₉N₃O | 197.28 | Methoxy, branched alkyl | Potential H-bonding (methoxy group) |
*Calculated based on structural analogy.
Functional Group Impact
- Trifluoromethyl (1171326-79-6) : The electron-withdrawing CF₃ group enhances metabolic stability and electronegativity, common in agrochemicals/pharmaceuticals .
- Benzyl (3524-29-6) : Aromaticity may facilitate π-π interactions in receptor binding, though it could increase steric hindrance .
- Fluorine/Difluoromethyl (1855949-89-1) : Fluorine atoms improve lipophilicity and bioavailability, while difluoromethyl groups resist oxidative metabolism .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family. This compound exhibits notable biological activity, which has been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 251.30 g/mol. The structure includes two pyrazole rings, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N5 |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZNDBUWJXUUTRGO-UHFFFAOYSA-N |
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethyl and propan-2-yl groups enhances its lipophilicity, potentially improving its bioavailability and binding affinity to target sites.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Studies indicate that it possesses activity against a range of pathogenic bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .
Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives, including this compound. The compound exhibited significant inhibition against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of pyrazole derivatives found that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential utility in developing new antibiotics .
Q & A
Q. What are the key considerations for designing a synthesis protocol for this compound to ensure high yield and purity?
The synthesis of pyrazole derivatives typically involves multi-step reactions, including condensation, alkylation, and purification steps. Critical factors include:
- Reagent selection : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for cross-coupling reactions (e.g., in analogous pyrazole syntheses) .
- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency at 35–90°C .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from DMSO/water mixtures improve purity .
- Yield optimization : Adjusting reaction time (e.g., 2 days for complete conversion) and stoichiometric ratios of precursors .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and structural integrity. For example, pyrazole ring protons appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) with <5 ppm error .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm) .
- Melting point analysis : Consistency in melting range (e.g., 104–107°C) indicates purity .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test interactions with targets like kinases or receptors using fluorometric/colorimetric substrates .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., enzyme pockets) and calculate binding energies .
- Quantum chemical calculations : Optimize geometries with density functional theory (DFT) to identify reactive moieties (e.g., pyrazole nitrogen lone pairs) .
- Machine learning : Train models on existing pyrazole bioactivity data to predict target affinity .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Substituent effects : Introduce electron-withdrawing groups (e.g., fluorine at C5) to modulate electronic properties and binding kinetics .
- Comparative analysis : Use analogs (Table 1) to correlate substituent patterns with activity. For example, ethyl vs. propyl chains alter steric hindrance in receptor pockets .
Table 1 : Structural analogs and their key features
| Analog Substituents | Biological Activity Trend | Reference |
|---|---|---|
| 5-Fluoro, 1-ethyl | Enhanced kinase inhibition | |
| 3-Methoxy, 4-methylbenzyl | Reduced cytotoxicity | |
| 1-Propyl, 2-chlorophenyl | Improved antimicrobial potency |
Q. How can discrepancies in reported biological activities across studies be resolved?
- Assay standardization : Control variables like pH, temperature, and cell passage number .
- Metabolic stability testing : Evaluate hepatic microsome degradation to rule out pharmacokinetic variability .
- Structural validation : Confirm batch purity via X-ray crystallography (e.g., Acta Crystallographica data) .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Design of experiments (DoE) : Multivariate optimization of temperature, solvent, and catalyst loading .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
